molecular formula C21H20N4O2 B4186513 5-methyl-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-pyrazinecarboxamide

5-methyl-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-pyrazinecarboxamide

Cat. No. B4186513
M. Wt: 360.4 g/mol
InChI Key: URZZNKJKHDBORK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-pyrazinecarboxamide, also known as MDPV, is a synthetic cathinone that belongs to the pyrovalerone class. MDPV has been widely used as a research chemical due to its potential as a psychostimulant. In

Mechanism of Action

5-methyl-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-pyrazinecarboxamide acts as a potent inhibitor of the dopamine and norepinephrine transporters, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for the psychostimulant effects of 5-methyl-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-pyrazinecarboxamide, including increased energy, euphoria, and increased sociability.
Biochemical and Physiological Effects
5-methyl-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-pyrazinecarboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, leading to increased activity in the reward pathways of the brain. 5-methyl-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-pyrazinecarboxamide has also been shown to increase heart rate, blood pressure, and body temperature, leading to potential cardiovascular and thermoregulatory effects.

Advantages and Limitations for Lab Experiments

5-methyl-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-pyrazinecarboxamide has several advantages and limitations for lab experiments. One advantage is its potency as a psychostimulant, which allows for the investigation of the effects of high doses on the central nervous system. However, 5-methyl-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-pyrazinecarboxamide has also been shown to have a high potential for abuse and addiction, which may limit its use in certain studies.

Future Directions

There are several future directions for research on 5-methyl-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-pyrazinecarboxamide. One direction is the investigation of the long-term effects of 5-methyl-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-pyrazinecarboxamide on the central nervous system and potential for addiction and abuse liability. Another direction is the investigation of the effects of 5-methyl-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-pyrazinecarboxamide on other neurotransmitter systems, such as the serotonin system. Finally, the development of new analogs and derivatives of 5-methyl-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-pyrazinecarboxamide may lead to the discovery of new psychostimulants with improved properties and reduced potential for abuse and addiction.

Scientific Research Applications

5-methyl-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-pyrazinecarboxamide has been widely used as a research chemical due to its potential as a psychostimulant. It has been used in various scientific studies to investigate its effects on the central nervous system, including its effects on dopamine and norepinephrine transporters. 5-methyl-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-pyrazinecarboxamide has also been used in studies investigating the potential for addiction and abuse liability.

properties

IUPAC Name

5-methyl-N-[1-(naphthalen-1-ylmethyl)-5-oxopyrrolidin-3-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-14-10-23-19(11-22-14)21(27)24-17-9-20(26)25(13-17)12-16-7-4-6-15-5-2-3-8-18(15)16/h2-8,10-11,17H,9,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZZNKJKHDBORK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NC2CC(=O)N(C2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-pyrazinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-methyl-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-pyrazinecarboxamide
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5-methyl-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-pyrazinecarboxamide
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5-methyl-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-pyrazinecarboxamide
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5-methyl-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-pyrazinecarboxamide
Reactant of Route 5
5-methyl-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-pyrazinecarboxamide
Reactant of Route 6
5-methyl-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-pyrazinecarboxamide

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